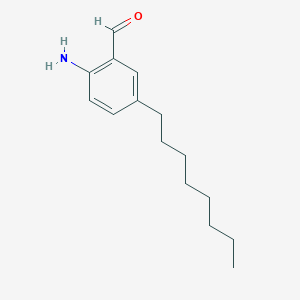
2-Amino-5-octylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-octylbenzaldehyde is an organic compound with the molecular formula C15H23NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an octyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-octylbenzaldehyde typically involves the reduction of 2-nitro-5-octylbenzaldehyde. The process begins with the nitration of 5-octylbenzaldehyde to introduce the nitro group at the 2-position. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions with aldehydes or ketones to form imines.
Major Products Formed:
Oxidation: 2-Amino-5-octylbenzoic acid.
Reduction: 2-Amino-5-octylbenzyl alcohol.
Substitution: Schiff bases or imines.
Scientific Research Applications
2-Amino-5-octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-octylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, forming covalent bonds that modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to specific biological effects .
Comparison with Similar Compounds
2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an octyl group.
2-Amino-5-ethylbenzaldehyde: Contains an ethyl group at the 5-position.
2-Amino-5-phenylbenzaldehyde: Substituted with a phenyl group at the 5-position.
Uniqueness: 2-Amino-5-octylbenzaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-amino-5-octylbenzaldehyde |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3 |
InChI Key |
WXZGUTFYNWGZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















